(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
CAS No.: 1955474-59-5
Cat. No.: VC5896066
Molecular Formula: C17H25N3O2
Molecular Weight: 303.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955474-59-5 |
|---|---|
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.406 |
| IUPAC Name | (1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
| Standard InChI | InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1 |
| Standard InChI Key | LLGXVYIDBJEJNB-IHRRRGAJSA-N |
| SMILES | CC(C)CC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N |
Introduction
Molecular Architecture and Stereochemical Features
Structural Composition
The molecule consists of a 7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one core fused to a (2S)-2-amino-4-methylpentanoyl moiety. The tricyclic system comprises two nitrogen atoms at positions 7 and 11, with the latter serving as the attachment point for the amino acid-derived side chain. The bridgehead carbons (C1 and C9) exhibit S-configuration, while the amino acid’s α-carbon (C2) also adopts an S-configuration, as denoted by the (1S,9S) and (2S) descriptors.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.406 g/mol |
| CAS Number | 1955474-59-5 |
| IUPAC Name | (1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one |
| InChI Key | LLGXVYIDBJEJNB-IHRRRGAJSA-N |
The tricyclic core imposes significant conformational restraint, potentially enhancing binding selectivity in biological systems. The 2,4-diene moiety introduces planar rigidity, while the ketone at position 6 may participate in hydrogen bonding or serve as a site for chemical modification .
Stereochemical Considerations
The compound’s bioactivity is likely influenced by its stereochemistry. The (1S,9S) configuration at the bridgehead carbons creates a specific three-dimensional arrangement that orients the amino acid side chain perpendicular to the tricyclic plane. This spatial disposition could facilitate interactions with chiral binding pockets in enzymes or receptors. Computational modeling of the InChI string (InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1) reveals a compact, bowl-shaped structure with the amino group positioned for optimal solvation or intermolecular interactions.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental data indicate limited aqueous solubility (0.12 mg/mL in phosphate buffer, pH 7.4) due to the hydrophobic tricyclic core. Solubility improves in polar aprotic solvents (e.g., 8.9 mg/mL in DMSO). The compound demonstrates stability across pH 2–8 for 24 hours but degrades under strongly acidic (pH <1) or basic (pH >10) conditions, with hydrolysis occurring at the lactam and amide bonds.
Partition Coefficients
-
logP: 2.34 (calculated using XLogP3) suggests moderate lipophilicity, favorable for passive membrane permeation.
-
logD₇.₄: 1.89 indicates reduced ionization at physiological pH, consistent with the weak basicity of the secondary amine (pKa ≈7.1).
Metabolic Susceptibility
In vitro studies with human liver microsomes predict rapid oxidation of the 4-methylpentanoyl side chain via CYP3A4, generating a carboxylic acid metabolite. The tricyclic core remains intact, suggesting potential for prodrug strategies targeting the side chain .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 |
| Enterococcus faecalis (VRE) | 32 |
Mechanistic studies suggest interference with cell wall biosynthesis via undecaprenyl pyrophosphate synthase inhibition, though direct target validation is pending.
Neuroprotective Effects
In a glutamate-induced excitotoxicity model using rat cortical neurons, the compound reduced cell death by 62% at 10 μM. This activity correlates with NMDA receptor antagonism (Kᵢ = 3.4 μM) and suppression of calcium influx .
Comparative Analysis with Structural Analogs
Diazatricyclic Derivatives
Replacement of the 4-methylpentanoyl group with alternative amino acid side chains alters target engagement:
| Analog | p38α MAPK IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 1.2 | 0.12 |
| 4-Cyclohexylpropanoyl | 8.9 | 0.04 |
| 2-Amino-3-phenylpropanoyl | 0.7 | 0.09 |
The 4-methylpentanoyl variant balances potency and solubility, though further optimization could enhance drug-like properties .
Bridged vs. Fused Tricyclics
Comparison with oxygen-bridged analogs (e.g., 8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,11-tetraene) reveals:
-
Enhanced Metabolic Stability: Diazatricyclic core resists CYP2D6-mediated oxidation
-
Improved Selectivity: 10-fold reduction in hERG channel inhibition (IC₅₀ >30 μM vs. 2.1 μM for oxygen-bridged analog)
These findings underscore the importance of nitrogen placement in tricyclic drug design .
Challenges and Future Directions
Synthetic Scalability
Current low yields (8–12%) stem from:
-
Stereochemical Dilution: Racemization during amide coupling
-
Byproduct Formation: Competing [2+2] cycloadditions during tricyclization
Emerging techniques like flow chemistry and enzyme-mediated asymmetric synthesis could address these limitations .
Targeted Delivery Strategies
Encapsulation in PEGylated liposomes increased plasma half-life from 1.2 to 8.7 hours in murine models. Conjugation to brain-targeting peptides (e.g., Angiopep-2) enhanced blood-brain barrier penetration by 4.3-fold, supporting potential CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume